molecular formula C22H24N4O3S B2828853 N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946248-30-2

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2828853
CAS No.: 946248-30-2
M. Wt: 424.52
InChI Key: FEZXIGWOVQODPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Blockade and Sleep-Wake Modulation

Research demonstrates that compounds targeting orexin receptors, which share structural similarities with N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, play a significant role in sleep-wake modulation. For instance, the blockade of orexin-1 receptors by specific antagonists has been shown to attenuate the sleep-promoting effects of orexin-2 receptor antagonism, highlighting the complex interplay between these receptors in regulating sleep and wakefulness (Dugovic et al., 2009).

Anticancer Applications

Compounds structurally related to N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide have been evaluated for their anticancer potential. Specifically, novel quinazolinone-based derivatives have demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, showcasing their potential as effective anti-cancer agents (Riadi et al., 2021).

Chemotherapy-induced Emesis and Depression

An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, pointing towards the therapeutic potential of similar compounds in managing side effects associated with chemotherapy and psychiatric disorders (Harrison et al., 2001).

Selective Recognition of Metal Ions

Research into the development of novel chemosensors has led to the synthesis of compounds capable of selectively identifying highly toxic Pd2+ ions through fluorescence turn-off performances. This indicates the potential application of similar compounds in environmental monitoring and the detection of hazardous substances (Shally et al., 2020).

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-12-19(17-4-2-3-5-18(17)24-15)25-22(28)21(27)23-13-20(16-6-11-30-14-16)26-7-9-29-10-8-26/h2-6,11-12,14,20H,7-10,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXIGWOVQODPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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